
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenolic hydroxyl group, a methoxy group, and a sulfanyl group attached to a propenoic acid backbone, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiol-containing reagents under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by thiol addition to the resulting intermediate. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbon-carbon double bond can be reduced to form the corresponding saturated compound.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group. It can also serve as a model compound for studying enzyme-catalyzed reactions involving thiol groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting oxidative stress-related diseases.
Industry
Industrially, this compound may be used in the formulation of specialty chemicals, including antioxidants and stabilizers for various applications.
Mécanisme D'action
The mechanism of action of (Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and free radicals. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: A compound with similar phenolic and methoxy groups but lacks the sulfanyl group.
Caffeic Acid: Contains a phenolic hydroxyl group and a propenoic acid backbone but lacks the methoxy and sulfanyl groups.
Ferulic Acid: Similar to caffeic acid but with a methoxy group.
Uniqueness
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
5740-39-6 |
|---|---|
Formule moléculaire |
C10H10O4S |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O4S/c1-14-7-4-2-3-6(9(7)11)5-8(15)10(12)13/h2-5,11,15H,1H3,(H,12,13)/b8-5- |
Clé InChI |
KHYQXQOGAILNKR-YVMONPNESA-N |
SMILES isomérique |
COC1=CC=CC(=C1O)/C=C(/C(=O)O)\S |
SMILES canonique |
COC1=CC=CC(=C1O)C=C(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


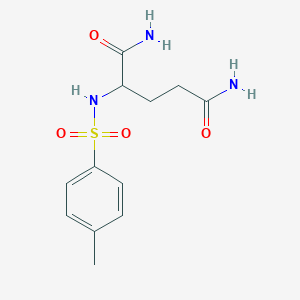

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
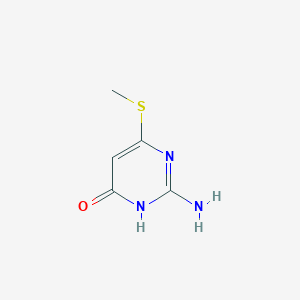
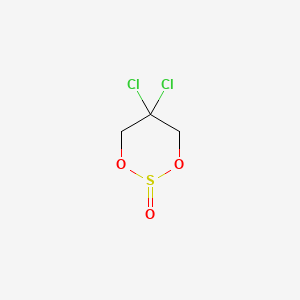

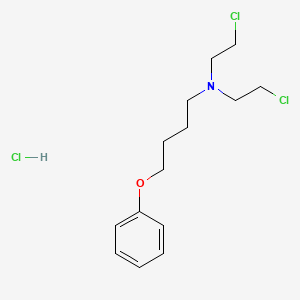

![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)


![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
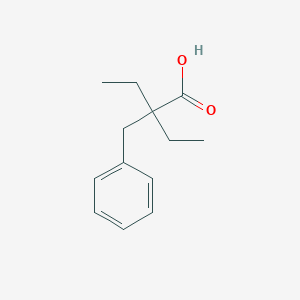
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
